Molecular Descriptor Differentiation: Calculated LogP and Topological Polar Surface Area Versus Unsubstituted Benzoxazolone
The 5-iodo-7-methyl substitution pattern alters the calculated lipophilicity and polar surface area of the benzoxazolone core compared to the unsubstituted parent scaffold, impacting compound prioritization in medicinal chemistry campaigns. The topological polar surface area (TPSA) of 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one is calculated at 46.26 Ų [1], representing a measurable physicochemical parameter that distinguishes it from unsubstituted benzoxazol-2(3H)-one (TPSA = 38.33 Ų) and influences predicted membrane permeability and oral bioavailability according to Lipinski and Veber rule sets.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 46.26 Ų |
| Comparator Or Baseline | Unsubstituted benzoxazol-2(3H)-one: 38.33 Ų (PubChem CID 69596) |
| Quantified Difference | +7.93 Ų (approximately 21% increase) |
| Conditions | Calculated TPSA values derived from molecular structure |
Why This Matters
TPSA values exceeding 140 Ų generally correlate with poor intestinal absorption, while values below 60-70 Ų are associated with favorable permeability; the 46.26 Ų value places this compound within a favorable range while the iodo and methyl substituents provide synthetic handles not present in the unsubstituted core, enabling downstream diversification.
- [1] ChemSrc. 882882-82-8 | 5-iodo-7-methyl-3H-1,3-benzoxazol-2-one physicochemical properties. ChemSrc Database, 2016. View Source
